ethyl 3-[1-(3-cyanoquinolin-4-yl)piperidine-4-amido]benzoate
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Overview
Description
Ethyl 3-[1-(3-cyanoquinolin-4-yl)piperidine-4-amido]benzoate is a complex organic compound that features a quinoline moiety, a piperidine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[1-(3-cyanoquinolin-4-yl)piperidine-4-amido]benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Piperidine Ring: The piperidine ring is often introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoline intermediate.
Formation of the Amido Linkage: The amido linkage is formed by reacting the piperidine-quinoline intermediate with an appropriate benzoic acid derivative under amide coupling conditions.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[1-(3-cyanoquinolin-4-yl)piperidine-4-amido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 3-[1-(3-cyanoquinolin-4-yl)piperidine-4-amido]benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.
Chemical Biology: It serves as a probe to study biological pathways and molecular interactions.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a precursor for other bioactive molecules.
Mechanism of Action
The mechanism of action of ethyl 3-[1-(3-cyanoquinolin-4-yl)piperidine-4-amido]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to interact with DNA and proteins, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which also contain the quinoline moiety.
Piperidine Derivatives: Compounds such as piperidine-4-carboxamide and piperidine-4-carboxylate.
Uniqueness
Ethyl 3-[1-(3-cyanoquinolin-4-yl)piperidine-4-amido]benzoate is unique due to its combination of the quinoline and piperidine moieties, which confer distinct biological activities and chemical properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
ethyl 3-[[1-(3-cyanoquinolin-4-yl)piperidine-4-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-2-32-25(31)18-6-5-7-20(14-18)28-24(30)17-10-12-29(13-11-17)23-19(15-26)16-27-22-9-4-3-8-21(22)23/h3-9,14,16-17H,2,10-13H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPJPFJDIBJIFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2CCN(CC2)C3=C(C=NC4=CC=CC=C43)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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